molecular formula C8H14Cl2N2OS B2677782 5-(Pyrrolidin-3-yloxymethyl)-1,3-thiazole;dihydrochloride CAS No. 2287289-57-8

5-(Pyrrolidin-3-yloxymethyl)-1,3-thiazole;dihydrochloride

Cat. No.: B2677782
CAS No.: 2287289-57-8
M. Wt: 257.17
InChI Key: XBMBNUJPHONGIT-UHFFFAOYSA-N
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Description

5-(Pyrrolidin-3-yloxymethyl)-1,3-thiazole; dihydrochloride is a heterocyclic compound featuring a 1,3-thiazole core substituted at the 5-position with a pyrrolidin-3-yloxymethyl group. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications. The pyrrolidine moiety introduces a nitrogen-containing five-membered ring, which can participate in hydrogen bonding and influence pharmacokinetic properties .

Properties

IUPAC Name

5-(pyrrolidin-3-yloxymethyl)-1,3-thiazole;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS.2ClH/c1-2-9-3-7(1)11-5-8-4-10-6-12-8;;/h4,6-7,9H,1-3,5H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMBNUJPHONGIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OCC2=CN=CS2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidin-3-yloxymethyl)-1,3-thiazole;dihydrochloride typically involves the formation of the pyrrolidine ring followed by the introduction of the thiazole moiety. The reaction conditions often include:

    Starting Materials: Pyrrolidine, thiazole derivatives, and appropriate alkylating agents.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and may require catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Processing: Where reactions are carried out in batches with careful monitoring of reaction parameters.

    Continuous Flow Processing: For more efficient production, continuous flow reactors may be used to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Core

The thiazole ring’s 2-position is inherently reactive toward nucleophiles due to electron-withdrawing effects from the sulfur and nitrogen atoms. While the target compound lacks a chlorine substituent (unlike analogs such as 2-chloro-5-((pyrrolidin-3-yloxy)methyl)thiazole), general thiazole reactivity principles apply:

  • Base-mediated deprotonation at C2 generates a resonance-stabilized ylide, enabling reactions with electrophiles (e.g., alkyl halides or carbonyl compounds) .

  • Metal-halogen exchange is irrelevant here but highlights the 2-position’s susceptibility to substitution in halogenated analogs .

Electrophilic Aromatic Substitution

Electrophilic substitution on the thiazole ring is directed by electronic and steric effects:

Reaction TypePositionConditionsOutcome
BrominationC4Br₂, FeBr₃4-Bromo derivative
NitrationC4HNO₃, H₂SO₄4-Nitro derivative

The 5-position is occupied by the pyrrolidin-3-yloxymethyl group, making C4 the most likely site for electrophilic attack. Activating groups (e.g., methyl) enhance reactivity, but the dihydrochloride salt’s protonation state may moderate this .

Functionalization of the Pyrrolidine Moiety

The pyrrolidine ring’s secondary amine (protonated in the dihydrochloride form) can undergo reactions under basic conditions:

  • Alkylation/Acylation : Deprotonation with triethylamine enables N-alkylation or acylation with reagents like acetyl chloride.

  • Oxidation : Catalytic hydrogenation or enzymatic oxidation could modify the pyrrolidine ring’s saturation state.

Ether Cleavage and Modification

The oxymethyl group (-O-CH₂-) linking the thiazole and pyrrolidine is susceptible to:

ReactionReagentsProduct
Acidic cleavageHI, ΔThiazole-CH₂-I + Pyrrolidin-3-ol
Reductive cleavageLiAlH₄Thiazole-CH₃ + Pyrrolidin-3-ol

These transformations enable modular synthesis of analogs .

Salt Metathesis and Coordination Chemistry

The dihydrochloride form allows anion exchange:

  • Counterion substitution : Treatment with AgNO₃ replaces Cl⁻ with NO₃⁻, altering solubility .

  • Metal coordination : The thiazole’s nitrogen and pyrrolidine’s amine can act as ligands for transition metals (e.g., Pd, Cu), enabling catalytic applications .

Oxidation and Cycloadditions

  • Thiazole N-oxidation : mCPBA oxidizes the thiazole nitrogen to form an N-oxide, enhancing reactivity in cross-coupling reactions .

  • [4+2] Cycloaddition : Under thermal conditions, the thiazole participates in Diels-Alder reactions with dienophiles (e.g., DMAD), yielding pyridine derivatives after sulfur extrusion .

Scientific Research Applications

Chemical Characteristics

The compound's IUPAC name is 5-((pyrrolidin-3-yloxy)methyl)thiazole dihydrochloride, with a molecular formula of C8H12N2O2S2HClC_8H_{12}N_2O_2S\cdot 2HCl. It is generally characterized by its thiazole ring, which is known for its significant biological properties. The compound exists as a white to off-white powder and is soluble in water, making it suitable for various biological assays .

Antimicrobial Properties

Thiazole derivatives, including 5-(Pyrrolidin-3-yloxymethyl)-1,3-thiazole; dihydrochloride, have been extensively studied for their antimicrobial properties. Research indicates that thiazoles can exhibit potent activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of thiazole have shown effectiveness against multi-drug-resistant strains, highlighting their potential as new antibacterial agents .

Anticancer Activity

The compound has also shown promise in anticancer research. Studies have demonstrated that thiazole-containing compounds can inhibit various cancer cell lines. For example, compounds similar to 5-(Pyrrolidin-3-yloxymethyl)-1,3-thiazole have been evaluated for their cytotoxic effects against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines using assays like MTT . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Synthesis and Derivative Development

The synthesis of 5-(Pyrrolidin-3-yloxymethyl)-1,3-thiazole; dihydrochloride typically involves multi-step organic reactions that incorporate pyrrolidine and thiazole moieties. The synthetic pathways often focus on optimizing yield and purity while exploring various substituents that can enhance biological activity. For example, studies have shown that modifications to the thiazole ring can significantly influence the compound's antimicrobial potency .

Case Study 1: Antimicrobial Evaluation

A study evaluated several thiazole derivatives against common bacterial strains. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) significantly lower than traditional antibiotics. Specifically, one derivative showed an MIC of 7.8 µg/mL against Gram-positive bacteria, demonstrating its potential as a new antibacterial agent .

Case Study 2: Anticancer Screening

In another investigation, derivatives of thiazoles were synthesized and tested for anticancer activity. The results revealed that compounds containing the thiazole ring effectively inhibited the proliferation of cancer cells in vitro. The most promising candidates were further analyzed for their mechanism of action, revealing pathways involving apoptosis and cell cycle arrest .

Mechanism of Action

The mechanism of action of 5-(Pyrrolidin-3-yloxymethyl)-1,3-thiazole;dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Comparisons

a. Core Heterocycle Variations

  • Thiazole vs. Oxazole: 5-(Pyrrolidin-2-yl)-1,3-oxazole dihydrochloride (CAS 1864014-35-6) replaces the sulfur atom in thiazole with oxygen (oxazole). Thiazole derivatives (e.g., 4-methyl-thiazole 6a) show higher inhibitory activity than oxazole analogs due to sulfur’s polarizability and enhanced π-orbital interactions .

b. Substituent Variations

  • Pyrrolidine vs. Piperidine :
    • 2-Chloro-5-(piperidin-3-yloxymethyl)-1,3-thiazole; dihydrochloride (CAS 1185309-44-7) substitutes pyrrolidine with a six-membered piperidine ring. The increased ring size may affect conformational flexibility and steric interactions in biological systems .
    • Aryl-Substituted Thiazoles (e.g., 4-(4-chlorophenyl)-thiazole 4): Bulky aryl groups improve lipophilicity but may reduce solubility compared to the target compound’s pyrrolidine-oxymethyl group .
Physicochemical Properties
Compound Molecular Weight (g/mol) Solubility (HCl Salt) Melting Point/Decomposition
Target Compound ~305.65* High (aqueous) Not reported
2-Chloro-5-(piperidin-3-yloxymethyl)-thiazole 305.65 Moderate Not reported
EMAC2067 (aryl-substituted thiazole) ~500 Low 233°C (decomp.)
5-(Pyrrolidin-2-yl)-oxazole 194.67 Moderate Not reported

*Estimated based on analogous structures.

Biological Activity

5-(Pyrrolidin-3-yloxymethyl)-1,3-thiazole; dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the thiazole ring and pyrrolidine moiety. This article reviews the biological activity of this compound, drawing from diverse sources to provide a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the pyrrolidine group enhances solubility and bioavailability, potentially improving its therapeutic efficacy. The molecular formula is C8H12N2O2SC_8H_{12}N_2O_2S with a molecular weight of 192.26 g/mol.

Biological Activity Overview

  • Antimicrobial Activity : Thiazole derivatives have been widely studied for their antimicrobial properties. Compounds similar to 5-(Pyrrolidin-3-yloxymethyl)-1,3-thiazole have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, thiazoles exhibit significant antibacterial activity, often outperforming standard antibiotics like oxytetracycline in laboratory assays .
  • Anticancer Properties : Research indicates that thiazole derivatives can inhibit cancer cell proliferation. Studies on related compounds demonstrated antileukemic activity against P388 lymphocytic leukemia, suggesting that the thiazole structure may contribute to cytotoxic effects on cancer cells .
  • Anti-inflammatory Effects : Thiazoles are also recognized for their anti-inflammatory properties. Compounds with similar structures have been shown to modulate inflammatory pathways, providing potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Studies

A study evaluated a series of thiazole derivatives against various bacterial strains. The results indicated that certain derivatives exhibited twofold to sixteenfold increased antibacterial effects compared to oxytetracycline. The minimum inhibitory concentrations (MIC) for some compounds were as low as 7.8 µg/mL against Gram-positive bacteria .

Anticancer Activity

In vivo studies on thiazole derivatives showed promising results against murine P388 lymphocytic leukemia. The chemical reactivity of these compounds was linked to their oxidation state, with sulfones demonstrating the highest activity levels . This suggests that modifications in the sulfur oxidation state can enhance anticancer properties.

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of compounds structurally related to 5-(Pyrrolidin-3-yloxymethyl)-1,3-thiazole:

Compound NameStructure FeaturesBiological Activity
2-MethylthiazoleMethyl group at position 2Antimicrobial activity
5-(Pyrrolidin-3-yloxy)thiazolePyrrolidine attached at position 5Potentially higher bioactivity
2-Amino-thiazoleAmino group at position 2Exhibits anti-inflammatory effects

Q & A

Q. What are the optimal synthetic routes for preparing 5-(Pyrrolidin-3-yloxymethyl)-1,3-thiazole dihydrochloride, and how can reaction conditions be systematically optimized?

  • Methodological Answer : A multi-step synthesis approach is recommended, starting with precursor functionalization (e.g., pyrrolidin-3-ol derivatives) followed by thiazole ring formation. Key steps include:
  • Step 1 : Coupling pyrrolidin-3-ol with a thiazole precursor via nucleophilic substitution or Mitsunobu reaction .
  • Step 2 : Salt formation using HCl in aqueous or polar aprotic solvents (e.g., 1.0 M HCl at 50°C for 2–3 hours) to ensure dihydrochloride crystallinity .
  • Optimization : Use Design of Experiments (DoE) to vary temperature, solvent polarity, and stoichiometry. Monitor purity via HPLC and yield via gravimetric analysis .

Q. How can spectroscopic techniques (NMR, LC-MS) be applied to confirm the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C-NMR : Focus on resolving peaks for the pyrrolidinyloxy methyl group (δ ~3.5–4.0 ppm for oxymethyl protons) and thiazole ring protons (δ ~7.0–8.5 ppm). Compare with simulated spectra from computational tools like ACD/Labs .
  • LC-MS : Use electrospray ionization (ESI) in positive mode to detect the molecular ion [M+H]⁺. Confirm the dihydrochloride form via isotopic patterns and chloride adducts .
  • Elemental Analysis : Validate Cl⁻ content (theoretical ~20.5%) to confirm stoichiometry .

Q. What stability considerations are critical for handling and storing this compound in laboratory settings?

  • Methodological Answer :
  • Storage : Store at –20°C in airtight, light-resistant containers with desiccants (e.g., silica gel) to prevent hygroscopic degradation .
  • Stability Tests : Conduct accelerated degradation studies under stress conditions (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products (e.g., free thiazole or pyrrolidine derivatives) .

Advanced Research Questions

Q. How can contradictions in biological activity data between in vitro and in silico studies be resolved for this compound?

  • Methodological Answer :
  • Data Cross-Validation : Replicate assays using standardized protocols (e.g., MIC tests for antimicrobial activity) and compare with molecular docking results (e.g., AutoDock Vina targeting bacterial enzymes) .
  • ADME Analysis : Use SwissADME or similar tools to assess bioavailability, which may explain discrepancies between predicted and observed activity .
  • Experimental Controls : Include positive controls (e.g., ampicillin) and validate cell membrane permeability via parallel artificial membrane permeability assays (PAMPA) .

Q. What computational strategies can enhance the design of derivatives with improved pharmacological profiles?

  • Methodological Answer :
  • Reaction Path Search : Employ quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states, reducing trial-and-error synthesis .
  • QSAR Modeling : Train models using bioactivity datasets of structurally related thiazole-pyrrolidine hybrids to predict logP, pKa, and binding affinities .
  • In Silico Toxicity Screening : Use ProTox-II or Derek Nexus to flag potential hepatotoxicity or mutagenicity early in the design phase .

Q. How can salt formation conditions be optimized to improve crystallinity and solubility?

  • Methodological Answer :
  • Counterion Screening : Test alternative acids (e.g., HBr, H₂SO₄) and solvent systems (e.g., ethanol/water mixtures) to identify crystalline salts with higher solubility .
  • Crystallography : Characterize crystal packing via X-ray diffraction to identify hydrogen-bonding patterns influencing solubility .
  • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity under varying humidity to optimize storage conditions .

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